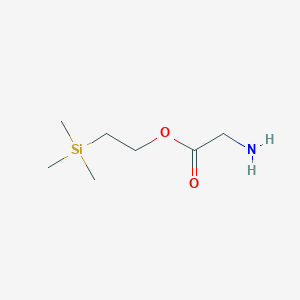
Glycine 2-(trimethylsilyl)ethyl ester
Cat. No. B8293023
M. Wt: 175.30 g/mol
InChI Key: YMRLEQUORNPAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422240B2
Procedure details


To a solution in ethyl acetate (20.0 mL) of the compound (634 mg) obtained in step (1) above, 20% palladium hydroxide/carbon (63.0 mg) was added. The mixture was stirred at room temperature for an hour in a hydrogen atmosphere. After passing the reaction mixture through Celite (registered trademark), the filtrate was concentrated under reduced pressure to give the titled compound as a pale yellow oil (320 mg).

Name
compound
Quantity
634 mg
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(OC([NH:11][CH2:12][C:13]([O:15][CH2:16][CH2:17][Si:18]([CH3:21])([CH3:20])[CH3:19])=[O:14])=O)C1C=CC=CC=1.[H][H]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[NH2:11][CH2:12][C:13]([O:15][CH2:16][CH2:17][Si:18]([CH3:21])([CH3:20])[CH3:19])=[O:14] |f:3.4.5|
|
Inputs


Step Two
|
Name
|
compound
|
|
Quantity
|
634 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)OCC[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
63 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(=O)OCC[Si](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 320 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

